3-methoxy-N-(1-phenylpropyl)benzamide
Description
3-Methoxy-N-(1-phenylpropyl)benzamide is a substituted benzamide derivative characterized by a methoxy group (-OCH₃) at the 3-position of the benzoyl ring and a 1-phenylpropyl chain attached to the amide nitrogen.
Properties
IUPAC Name |
3-methoxy-N-(1-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-16(13-8-5-4-6-9-13)18-17(19)14-10-7-11-15(12-14)20-2/h4-12,16H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODFPVUJMJGHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methoxy-N-(1-phenylpropyl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 1-phenylpropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
3-methoxy-N-(1-phenylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxy-N-(1-phenylpropyl)benzamide.
Reduction: The amide group can be reduced to form the corresponding amine, 3-methoxy-N-(1-phenylpropyl)benzylamine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride .
Scientific Research Applications
3-methoxy-N-(1-phenylpropyl)benzamide has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(1-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific biological or chemical context .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- N-Substituent Effects : The 1-phenylpropyl group introduces steric bulk and lipophilicity, contrasting with smaller N-substituents (e.g., methylpiperidinyl in Compound 7 ) or heterocyclic moieties (e.g., thiadiazole in 4h ) .
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic and Analytical Data
Key Observations :
- Methoxy Group Confirmation: The singlet at ~3.85 ppm in ¹H NMR (as seen in 4h and Compound 7) is diagnostic for the 3-OCH₃ group .
- Amide Carbonyl : The C=O resonance in ¹³C NMR (~165–170 ppm) is consistent across benzamide derivatives .
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